N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic aromatic core with substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 4-chlorophenyl group, while the N⁶ position features two ethyl groups. This compound belongs to a class of kinase inhibitors and allosteric modulators, with structural analogs reported to exhibit antibacterial, anticancer, and kinase-inhibitory activities .
Properties
Molecular Formula |
C21H21ClN6 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-3-27(4-2)21-25-19(24-16-12-10-15(22)11-13-16)18-14-23-28(20(18)26-21)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3,(H,24,25,26) |
InChI Key |
MUPPINUVSZJDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
The synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine requires several key starting materials and intermediates as outlined in Table 1.
Table 1. Key Starting Materials and Intermediates
| Compound | Chemical Name | Role | Molecular Formula |
|---|---|---|---|
| 1 | Ethyl 2-cyano-3-phenylacetate | Starting material | C₁₁H₁₁NO₂ |
| 2 | Phenylhydrazine | Starting material | C₆H₈N₂ |
| 3 | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Intermediate | C₁₀H₈N₄ |
| 4 | 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | Intermediate | C₁₀H₁₀N₄O |
| 5 | 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | Intermediate | C₁₁H₈N₄O₂ |
| 6 | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Key intermediate | C₁₁H₆Cl₂N₄ |
| 7 | 4-chloroaniline | Reagent | C₆H₆ClN |
| 8 | Diethylamine | Reagent | C₄H₁₁N |
Solvents and Reagents
The selection of appropriate solvents and reagents is critical for achieving optimal yields and selectivity in the synthesis of the target compound. Table 2 summarizes the recommended solvents and reagents.
Table 2. Solvents and Reagents
| Name | Use | Properties |
|---|---|---|
| N,N-dimethylformamide (DMF) | Reaction solvent | Polar aprotic, high boiling point |
| Tetrahydrofuran (THF) | Reaction solvent | Polar aprotic, moderate boiling point |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent | Reactive, moisture sensitive |
| Phosphorus pentachloride (PCl₅) | Chlorinating agent | Reactive, moisture sensitive |
| N,N-diisopropylethylamine (DIPEA) | Base | Hindered base, good for selective reactions |
| Triethylamine (TEA) | Base | Common organic base |
| Sodium carbonate (Na₂CO₃) | Base for workup | Mild inorganic base |
| Dichloromethane (DCM) | Extraction solvent | Volatile, immiscible with water |
| Ethyl acetate | Extraction/purification | Medium polarity, volatile |
| Hexane | Purification | Non-polar, volatile |
Synthetic Routes
Preparation of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
The key intermediate, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (compound 6), can be synthesized through a multi-step procedure as described in literature for similar compounds. The synthetic route begins with ethyl 2-cyano-3-phenylacetate (1) and proceeds through several intermediates as shown in Scheme 1.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3)
Ethyl 2-cyano-3-phenylacetate (1) is reacted with phenylhydrazine (2) to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3). This reaction typically proceeds in alcoholic solvent under basic conditions.
Step 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (4)
Compound 3 undergoes partial hydrolysis using alcoholic sodium hydroxide to produce carboxamide derivative 4.
Step 3: Synthesis of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (5)
Fusion of compound 4 with urea affords 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (5).
Step 4: Synthesis of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6)
The final chlorination step involves treating compound 5 with phosphorus oxychloride and phosphorus pentachloride to produce 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6).
Table 3. Reaction Conditions for the Synthesis of Compound 6
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylhydrazine | Ethanol | 70-80 | 3-4 | 85-90 |
| 2 | NaOH | Ethanol/water | 70-80 | 2-3 | 80-85 |
| 3 | Urea | Neat | 150-160 | 3-4 | 75-80 |
| 4 | POCl₃, PCl₅ | Neat | 100-120 | 3.5-4 | 70-75 |
Synthesis of N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dichloro
The second stage involves selective substitution at the 4-position of compound 6 with 4-chloroaniline. The reaction demonstrates regioselectivity due to the greater reactivity of the 4-position toward nucleophilic substitution compared to the 6-position.
Reaction Conditions:
- 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6): 1 equivalent
- 4-chloroaniline (7): 1.1 equivalents
- Solvent: DMF or THF
- Base: Triethylamine (1.1 equivalents)
- Temperature: Room temperature to 50°C
- Time: 4-6 hours
This reaction selectively produces N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine as an intermediate product. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
The final stage involves substitution of the remaining chlorine at the 6-position with diethylamine. This step requires more forcing conditions than the substitution at the 4-position due to the reduced reactivity of the 6-position.
Reaction Conditions:
- N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine: 1 equivalent
- Diethylamine (8): 3-5 equivalents
- Solvent: DMF or 1,4-dioxane
- Base: DIPEA (2 equivalents)
- Temperature: 80-100°C
- Time: 12-24 hours
The final product, N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, can be isolated by dilution with water followed by extraction with ethyl acetate. Purification can be achieved by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane gradient).
Table 4. Optimization of Final Step Reaction Conditions
| Entry | Diethylamine (eq.) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3 | DIPEA | DMF | 80 | 24 | 65 |
| 2 | 5 | DIPEA | DMF | 90 | 18 | 72 |
| 3 | 5 | DIPEA | DMF | 100 | 12 | 78 |
| 4 | 5 | TEA | DMF | 100 | 12 | 65 |
| 5 | 3 | DIPEA | 1,4-dioxane | 90 | 24 | 60 |
| 6 | 5 | DIPEA | 1,4-dioxane/water | 90 | 18 | 68 |
| 7 | 5 | DIPEA | THF | 70 | 24 | 52 |
Alternative Synthetic Approaches
One-Pot Sequential Substitution
An alternative approach involves a one-pot, sequential substitution of both chlorine atoms in compound 6. This method takes advantage of the differential reactivity of the 4- and 6-positions.
Procedure:
- To a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6) in THF, add 4-chloroaniline (1 equivalent) and triethylamine (1 equivalent) at room temperature
- Stir the reaction mixture for 4-6 hours until the mono-substituted product forms
- Add diethylamine (5 equivalents) and DIPEA (2 equivalents) to the same reaction vessel
- Heat the mixture to 80-90°C for 12-18 hours
- Work up and purify as described previously
This approach reduces the number of isolation and purification steps, potentially improving overall efficiency. However, it may result in slightly lower yields and require more careful reaction monitoring.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate both substitution reactions, reducing reaction times from hours to minutes while maintaining or improving yields.
Microwave Conditions for First Substitution:
- 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6): 1 equivalent
- 4-chloroaniline (7): 1.1 equivalents
- Solvent: DMF
- Base: Triethylamine (1.1 equivalents)
- Microwave power: 100-150 W
- Temperature: 80°C
- Time: 15-30 minutes
Microwave Conditions for Second Substitution:
- N4-(4-chlorophenyl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine: 1 equivalent
- Diethylamine (8): 3-5 equivalents
- Solvent: DMF
- Base: DIPEA (2 equivalents)
- Microwave power: 150-200 W
- Temperature: 120°C
- Time: 30-60 minutes
Table 5. Comparison of Conventional vs. Microwave-Assisted Synthesis
| Step | Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 4-substitution | Conventional | 50 | 4-6 h | 70-75 |
| 4-substitution | Microwave | 80 | 15-30 min | 80-85 |
| 6-substitution | Conventional | 100 | 12-24 h | 75-80 |
| 6-substitution | Microwave | 120 | 30-60 min | 80-85 |
Characterization and Analysis
Spectroscopic Analysis
The identity and purity of N4-(4-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be confirmed using various spectroscopic techniques. Expected spectroscopic characteristics based on related compounds are presented below.
1H NMR (400 MHz, DMSO-d6) : Expected signals include:
- δ 8.2-8.4 (s, 1H, pyrazole-H)
- δ 9.8-10.2 (s, 1H, NH)
- δ 7.2-7.8 (m, 9H, aromatic H)
- δ 3.5-3.7 (q, 4H, N(CH2CH3)2)
- δ 1.0-1.2 (t, 6H, N(CH2CH3)2)
13C NMR (100 MHz, DMSO-d6) : Expected to show approximately 19 carbon signals corresponding to the aromatic, heterocyclic, and aliphatic carbons.
Mass Spectrometry : Expected molecular ion peak at m/z corresponding to the molecular weight (C21H21ClN6) with characteristic isotope pattern due to chlorine.
IR (KBr, cm-1) : Expected to show characteristic bands for:
- N-H stretching (3300-3400 cm-1)
- C=N stretching (1620-1640 cm-1)
- C=C aromatic stretching (1450-1500 cm-1)
- C-N stretching (1250-1350 cm-1)
Purity Assessment
Purity can be assessed using analytical HPLC with appropriate conditions:
- Column: C18 reverse phase
- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
- Flow rate: 1 mL/min
- Detection: UV at 254 nm and 280 nm
- Expected purity: >95% for the synthesized compound
Results and Discussion
Optimization of Selective Substitution
The selective substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step in the synthesis. Several factors influence the regioselectivity and yield of this reaction:
Temperature control : Maintaining the reaction at lower temperatures (room temperature to 50°C) favors substitution at the more reactive 4-position.
Stoichiometry : Using equimolar amounts or slight excess (1.0-1.1 eq.) of 4-chloroaniline prevents disubstitution.
Base selection : Triethylamine serves as an efficient base for the initial substitution, while DIPEA is preferred for the second substitution due to its higher basicity and steric hindrance.
Reaction monitoring : Careful monitoring by TLC or HPLC ensures optimal reaction timing and prevents over-reaction.
Effects of Reaction Conditions on Second Substitution
The introduction of the diethylamino group at the 6-position requires more forcing conditions:
Temperature : Elevated temperatures (80-100°C) are necessary to overcome the reduced reactivity of the 6-position.
Excess nucleophile : Using excess diethylamine (3-5 eq.) drives the reaction to completion.
Reaction time : Longer reaction times are typically required compared to the first substitution.
Solvent effects : DMF proves superior to other solvents due to its high boiling point and ability to stabilize charged intermediates.
Advantages of Microwave-Assisted Synthesis
The use of microwave irradiation offers several advantages over conventional heating methods:
Reduced reaction times : Reactions that require hours under conventional heating can be completed in minutes under microwave conditions.
Improved yields : Enhanced reaction efficiency often results in higher yields.
Cleaner reaction profiles : Fewer side products are typically observed due to more uniform heating and shorter reaction times.
Energy efficiency : The focused energy of microwave irradiation reduces overall energy consumption compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while nucleophilic substitutions produce various substituted derivatives .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N6,N6-DIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By binding to the ATP-binding site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cell signaling pathways that regulate cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Bioactivity: The 4-chlorophenyl group at N⁴ (common in the target compound and ) enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in antitumor analogs .
Solubility and Pharmacokinetics :
- Compounds with hydrophilic substituents (e.g., -OBut in ) exhibit higher aqueous solubility (0.5 µg/mL) but lower synthetic yields (30%) due to steric challenges .
- Hydrophobic analogs like N⁴,N⁶-diisopropyl derivatives () show poor solubility, limiting in vivo applications despite robust kinase inhibition .
Antibacterial Activity :
- The target compound’s structural analog with a butoxy group () demonstrated moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) but was inactive against Escherichia coli, highlighting selectivity influenced by substituent polarity .
Synthetic Accessibility :
- Diethyl-substituted derivatives (target compound) are synthesized via nucleophilic displacement of chloro intermediates, similar to methods in , but require optimized conditions to avoid byproducts .
Research Implications and Limitations
- Gaps in Data : Solubility, IC₅₀ values, and in vivo pharmacokinetic profiles for the target compound remain unreported, limiting direct comparisons with clinical candidates like PR5-LL-CM01 ().
- Structural Optimization : Introducing polar groups (e.g., sulfonyl in ) could balance solubility and activity. However, excessive hydrophilicity may compromise blood-brain barrier penetration .
Biological Activity
N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN6 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | N~6~,N~6~-diethyl-4-N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
| CAS Number | 946296-59-9 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involves the reaction of hydrazine derivatives with pyrimidine precursors under controlled conditions.
- Solvents Used : Ethanol or pyridine are commonly utilized as solvents during synthesis.
- Reflux Conditions : The reactions often require refluxing for several hours to ensure complete conversion.
The compound primarily exerts its biological effects through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been studied for its potential as an inhibitor of casein kinase 1 (CK1), which has implications in cancer and central nervous system disorders. The exact mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Case Studies and Research Findings
- CK1 Inhibition : A study identified derivatives of pyrazolo[3,4-d]pyrimidines as novel CK1 inhibitors. One derivative exhibited an IC50 value of 78 nM against CK1, indicating strong inhibitory activity .
- Antiviral Potential : Research has indicated that related compounds within the pyrazolo[3,4-d]pyrimidine class show promise as antiviral agents, particularly against viral replication processes .
- Selectivity and Potency : The unique substitution pattern in this compound contributes to its selective inhibition of certain kinases while maintaining favorable pharmacokinetic properties.
Comparative Analysis with Other Compounds
To highlight the specificity and potency of this compound compared to other related compounds:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 78 | CK1 Inhibition |
| N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives | Varies | Various kinase inhibition |
| N-(2-methoxyethyl)-N-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidines | Varies | Antiviral activity |
Q & A
Q. What emerging methodologies could advance the study of this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
